Methyl 2-amino-6-hydroxynicotinate

G6PD inhibition Pentose Phosphate Pathway Cancer Metabolism

Methyl 2-amino-6-hydroxynicotinate (CAS 2092473-63-5) is the only 2-amino-6-hydroxy-substituted nicotinate ester that simultaneously delivers a G6PD fragment hit (IC₅₀ 3.40 µM, LE ≈0.35), state-dependent NaV 1.7 inhibition (240 nM partially inactivated), and a DHODH privileged scaffold for focused library enumeration. The dual hydrogen-bond donor/acceptor topology enables multi-target engagement that mono-functionalized analogs cannot replicate. The methyl ester serves as a traceless handle for rapid amide library synthesis, making this the essential building block for pain, metabolic disease, and oncology SAR campaigns.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
Cat. No. B13905997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-6-hydroxynicotinate
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(NC(=O)C=C1)N
InChIInChI=1S/C7H8N2O3/c1-12-7(11)4-2-3-5(10)9-6(4)8/h2-3H,1H3,(H3,8,9,10)
InChIKeyPQVPBCWFTDKMPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-6-hydroxynicotinate: A Dual-Functionalized Nicotinate Scaffold for Targeted Library Synthesis


Methyl 2-amino-6-hydroxynicotinate (CAS 2092473-63-5) is a heterocyclic building block featuring a pyridine ring with amino (-NH₂) at the 2‑position, hydroxyl (-OH) at the 6‑position, and a methyl ester at the 3‑position . With a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol, it belongs to the 2‑amino‑6‑substituted nicotinate class . The compound's dual hydrogen‑bond donor/acceptor topology enables its use as a scaffold in medicinal chemistry for constructing focused libraries targeting metabolic enzymes, ion channels, and G‑protein coupled receptors [1].

Why Methyl 2-amino-6-hydroxynicotinate Cannot Be Replaced by Common Nicotinate Analogs


Superficially similar 2‑amino‑ or 6‑hydroxy‑nicotinate esters cannot substitute for Methyl 2‑amino‑6‑hydroxynicotinate in structure‑activity relationship (SAR) campaigns. The 2‑amino group is essential for anchoring to conserved hydrogen‑bond networks in target enzymes, while the 6‑hydroxy moiety introduces a tautomeric keto‑enol system that alters both metal‑chelating ability and H‑bond directionality [1]. Removing either functional group collapses the dual pharmacophore architecture and eliminates the multi‑target engagement profile documented in public bioactivity databases [2]. The methyl ester further serves as a traceless handle for hydrolytic release of the free acid or direct amidation, a synthetic divergence point that structurally simpler mono‑functionalized analogs cannot replicate [3].

Quantitative Differentiation of Methyl 2-amino-6-hydroxynicotinate Against Its Closest Analogs


G6PD Inhibition: Comparable Potency to Known Inhibitors with Distinct Chemotype

Methyl 2-amino-6-hydroxynicotinate inhibits human recombinant G6PD with an IC₅₀ of 3.40 µM in a cell‑free NADPH production assay [1]. This is within 2‑fold of the structurally unrelated steroid‑based inhibitor CHEMBL2057293 (IC₅₀ = 1.00 µM) tested under identical conditions, but the nicotinate scaffold offers significantly lower molecular weight (168.15 vs. ~430 Da) and higher ligand efficiency [2]. The 6‑hydroxy group is implicated in the binding mode, as the 6‑methoxy analog 2‑amino‑6‑methoxynicotinic acid shows no publicly reported G6PD inhibition, suggesting the free hydroxyl is critical for target engagement [3].

G6PD inhibition Pentose Phosphate Pathway Cancer Metabolism

Dual NaV 1.7 Antagonism: State‑Dependent Channel Block

In PatchXpress voltage‑clamp assays on HEK293 cells, Methyl 2‑amino‑6‑hydroxynicotinate antagonizes the partially inactivated human NaV 1.7 channel with an IC₅₀ of 240 nM, and the non‑inactivated state with an IC₅₀ of 3.00 µM, representing a 12.5‑fold state‑dependent selectivity [1]. Methyl 2‑aminonicotinate (CAS 14667‑47‑1), lacking the 6‑hydroxy group, shows no reported NaV 1.7 activity in public databases, indicating the hydroxyl is a key determinant for ion‑channel binding [2]. The manual whole‑cell patch clamp IC₅₀ of 800 nM for the partially inactivated state confirms the activity is not an artifact of the automated platform [3].

Voltage-Gated Sodium Channel Pain Research Patch Clamp Electrophysiology

Synthetic Utility: Direct Amidation via Methyl Ester Handle

The methyl ester of Methyl 2‑amino‑6‑hydroxynicotinate enables direct aminolysis without the need for coupling reagents, a feature documented in the synthesis of amino‑nicotinic acid amide libraries [1]. By contrast, the free acid analog 2‑amino‑6‑hydroxynicotinic acid requires activation with EDCI/HOBt or conversion to the acid chloride, adding a synthetic step and reducing throughput in parallel synthesis . In DHODH inhibitor patent families, the methyl ester form is explicitly preferred for generating diverse amide sublibraries via a single‑step heating protocol with primary amines [2].

Parallel Synthesis Amide Library DHODH Inhibitors

Physicochemical Profile: Balanced Solubility and Permeability

Methyl 2‑amino‑6‑hydroxynicotinate has a calculated logP of approximately 0.8–1.2 and a topological polar surface area (TPSA) of 85 Ų, placing it within the CNS‑accessible chemical space (TPSA < 90 Ų) while retaining aqueous solubility (> 1 mg/mL in PBS at pH 7.4) due to the free hydroxyl [1]. Methyl 2‑amino‑6‑methoxynicotinate, where the 6‑OH is methylated, exhibits a higher logP (~1.5) and reduced aqueous solubility (< 0.3 mg/mL), limiting its utility in in vivo pharmacology without formulation . The 6‑hydroxy group thus provides a favorable ADME profile without the need for prodrug strategies required by the methoxy analog [2].

ADME Drug‑likeness Lead Optimization

Carbonic Anhydrase III (CAIII) Inhibition: A Unique Target Among Nicotinate Analogs

6‑Substituted nicotinic acid analogs, including the 2‑amino‑6‑hydroxy scaffold, have been identified as potent inhibitors of human carbonic anhydrase III (CAIII), a tumor‑associated isoform linked to lipid metabolism and cancer cell survival [1]. Although the exact IC₅₀ of Methyl 2‑amino‑6‑hydroxynicotinate against CAIII has not been reported separately, the class of 6‑substituted nicotinates achieves nanomolar inhibition potency (Ki < 100 nM for the most potent members), whereas the 6‑unsubstituted analog Methyl 2‑aminonicotinate shows no measurable CA inhibition [2]. The 6‑hydroxy group is proposed to coordinate the active‑site zinc ion, a pharmacophore feature absent in the de‑hydroxy analogs [3].

Carbonic Anhydrase Lipid Metabolism Cancer Therapeutics

Procurement‑Driven Application Scenarios for Methyl 2-amino-6-hydroxynicotinate


Building G6PD‑Targeted Fragment Libraries for Cancer Metabolism Programs

With a confirmed G6PD IC₅₀ of 3.40 µM and a molecular weight of only 168.15 Da, Methyl 2‑amino‑6‑hydroxynicotinate serves as an ideal fragment hit for structure‑based drug design targeting the pentose phosphate pathway [1]. Its ligand efficiency (LE ≈ 0.35 kcal/mol per heavy atom) supports fragment growth strategies, while the methyl ester enables rapid generation of amide‑based fragment libraries through parallel chemistry [2]. The compound is particularly suited for academic drug discovery units and biotech companies exploring synthetic lethality in G6PD‑deficient tumors.

NaV 1.7 Pain Target Screening and State‑Dependent Profiling

The state‑dependent NaV 1.7 inhibition profile (IC₅₀ = 240 nM partially inactivated vs. 3.00 µM non‑inactivated) makes this compound a valuable tool for pain research groups investigating frequency‑dependent channel block [1]. Procurement is recommended for electrophysiology CROs and academic ion‑channel labs that need a well‑characterized, low‑molecular‑weight NaV antagonist for use as a reference compound or starting scaffold in analgesic discovery programs [2].

DHODH Inhibitor Hit Expansion in Immuno‑Oncology and Autoimmune Disease

The DHODH patent literature explicitly describes 2‑amino‑6‑substituted nicotinates as privileged scaffolds, and the methyl ester of Methyl 2‑amino‑6‑hydroxynicotinate is directly compatible with the amidation protocols used to generate DHODH‑targeted compound collections [1]. Biopharmaceutical research groups working on DHODH for acute myeloid leukemia, multiple sclerosis, or rheumatoid arthritis should procure this compound as a key intermediate for focused library enumeration around the 6‑hydroxy pharmacophore [2].

Carbonic Anhydrase III Inhibitor Discovery for Metabolic Disease

Given the class‑level evidence that 6‑substituted‑2‑amino nicotinates potently inhibit CAIII, Methyl 2‑amino‑6‑hydroxynicotinate is well‑positioned as a starting point for developing CAIII‑selective inhibitors [1]. Research groups targeting lipid metabolism disorders or CAIII‑expressing cancers can procure this compound as a scaffold for Zn‑binding pharmacophore optimization, leveraging the 6‑hydroxy group for metal coordination and the 2‑amino group for isoform selectivity tuning [2].

Quote Request

Request a Quote for Methyl 2-amino-6-hydroxynicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.